6-(4-pyridyl)-1H-1,8-naphthyridin-2-one
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Overview
Description
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused to a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one typically involves the condensation of appropriate pyridine and naphthyridine precursors under specific conditions. One common method involves the reaction of 4-chloropyridine with 2-aminonicotinic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one.
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of naphthyridine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Scientific Research Applications
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features.
1H-Pyrrolo[2,3-b]pyridine: Known for its biological activities and potential therapeutic applications.
1H-Pyridin-4-yl-3,5-disubstituted indazoles: Compounds with significant biological activities, including kinase inhibition.
Uniqueness
6-(Pyridin-4-yl)-1,8-naphthyridin-2(1H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
61018-78-8 |
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Molecular Formula |
C13H9N3O |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
6-pyridin-4-yl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H9N3O/c17-12-2-1-10-7-11(8-15-13(10)16-12)9-3-5-14-6-4-9/h1-8H,(H,15,16,17) |
InChI Key |
XUOXUOCNGOUDKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=NC=C(C=C21)C3=CC=NC=C3 |
Origin of Product |
United States |
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